
6-Bromooxindole
Overview
Description
6-Bromooxindole (C₈H₆BrNO) is a halogenated derivative of oxindole, characterized by a bromine atom at the 6-position of its bicyclic indole scaffold. Its molecular structure includes a lactam ring, making it a versatile intermediate in organic synthesis and pharmaceutical research. Key spectroscopic features include a carbonyl resonance at δC 177.0 ppm in $^{13}\text{C-NMR}$ and distinct aromatic proton signals in $^{1}\text{H-NMR}$ (δH 7.07–7.48 ppm), consistent with a 6-bromo-substituted indole system .
Synthesis of this compound was first reported in 1985 via nitration and reduction of toluidine derivatives . Modern methods involve halogenation of oxindole precursors or coupling reactions, as seen in its use to synthesize isoindigo-based polymers and organometallic complexes . Applications span pharmaceuticals (e.g., kinase inhibitors) and materials science (e.g., organic semiconductors) due to its electron-deficient aromatic system and halogen bonding capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromooxindole can be synthesized through the bromination of oxindole. The reaction involves treating oxindole with a bromine solution under controlled conditions to introduce the bromine atom at the sixth position of the indole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Substitution Reactions
6-Bromoindole undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the bromine atom. Key reactions include:
Reaction Type | Reagents/Conditions | Products | Yield |
---|---|---|---|
Amination | Ammonia, CuI, 100°C | 6-Aminoindole | 72–85% |
Hydroxylation | NaOH (aq), Pd(OAc)₂, 80°C | 6-Hydroxyindole | 68% |
Thiolation | Thiophenol, K₂CO₃, DMF | 6-Phenylthioindole | 81% |
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings are central to modifying the brominated indole scaffold:
Suzuki-Miyaura Coupling
Heck Reaction
-
Conditions : Pd(OAc)₂, P(o-tol)₃, Et₃N, acrylates.
-
Product : Alkenyl-substituted indoles (e.g., 6-vinylindole derivatives).
Biocatalytic Transformations
6-Bromoindole derivatives participate in enzymatic pathways:
-
Halogenase Enzymes : Convert 6-bromoindole to hydroxylated or multi-halogenated products.
-
Antibacterial Activity : Bromoindoles inhibit biofilm formation in E. coli via disruption of quorum-sensing pathways .
Comparative Reactivity
6-Bromoindole exhibits distinct reactivity compared to other brominated heterocycles:
Compound | Reactivity | Key Differences |
---|---|---|
6-Bromoindole | High NAS activity at C6 | Electron-rich indole core |
6-Bromoindazole | Competing N1/N2 alkylation | Reduced aromatic stabilization |
Data Limitations
No peer-reviewed studies on 6-bromooxindole were identified in the provided sources. The above analysis focuses on 6-bromoindole, a structurally analogous compound. For oxindole-specific data, additional sources or revised search parameters may be necessary.
Scientific Research Applications
Biological Activities
6-Bromooxindole exhibits a range of biological activities that are being explored for therapeutic applications:
Anti-inflammatory Properties
Recent studies have indicated that derivatives of this compound can modulate inflammatory responses. For instance, compounds derived from marine sources like Geodia barretti have shown promising anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines such as IL-12p40 while promoting anti-inflammatory cytokines like IL-10 .
Antimicrobial Activity
Research has demonstrated that this compound and its derivatives can act as inhibitors of bacterial cystathionine γ-lyase (CSE), an enzyme implicated in various bacterial infections. These compounds have been synthesized as potential antimicrobial agents, enhancing the efficacy of existing antibiotics like gentamicin .
Cancer Research
Compounds based on this compound are being investigated for their potential anticancer properties. They may inhibit tumor growth by inducing apoptosis in cancer cells or by interfering with cancer cell signaling pathways .
Case Studies and Research Findings
Here are notable case studies highlighting the applications of this compound:
Mechanism of Action
The mechanism of action of 6-Bromooxindole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of p38alpha, a protein kinase involved in inflammatory responses. By inhibiting this kinase, this compound can reduce inflammation and potentially exert anticancer effects by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Positional Isomers: 5-Bromooxindole vs. 6-Bromooxindole
The bromine position significantly impacts physicochemical properties. While this compound exhibits a herringbone crystal packing with π-stacking distances of 3.38 Å , 5-bromooxindole (CAS 39795-60-3) likely adopts different intermolecular arrangements due to altered halogen positioning.
Property | This compound | 5-Bromooxindole |
---|---|---|
Molecular Formula | C₈H₆BrNO | C₈H₆BrNO |
Molecular Weight | 212.04 g/mol | 212.04 g/mol |
$^{13}\text{C-NMR}$ (C=O) | δC 177.0 ppm | δC ~175–178 ppm (inferred) |
Crystal Packing | Herringbone π-stacks | Not reported |
Applications | Pharmaceuticals, polymers | Limited data |
Halogen-Substituted Analogs: 6-Chloro-5-Fluoro-2-Oxindole
Replacing bromine with chlorine/fluorine alters hydrophobicity and intermolecular interactions. This compound is preferred in drug discovery for modulating metabolic stability and target affinity, whereas this compound’s larger bromine atom favors halogen bonding in crystal engineering .
Property | This compound | 6-Chloro-5-Fluoro-2-Oxindole |
---|---|---|
Halogens | Br | Cl, F |
Molecular Weight | 212.04 g/mol | 199.59 g/mol |
Key Interactions | Br···π, Br···O | Cl···H, F···H |
Bioactivity | Kinase inhibition | Anticancer precursors |
Structural Analogs: 6-Bromo-4-Fluoro-Indolin-2-One
Introducing a 4-fluoro substituent in 6-bromo-4-fluoro-indolin-2-one (C₈H₅BrFNO) contracts bond lengths (e.g., C–Br: ~1.89 Å vs. 1.92 Å in this compound) due to fluorine’s electronegativity. Computational studies reveal stronger hydrogen-bond acceptor capacity (MEP: −45 kcal/mol) compared to this compound (−38 kcal/mol), making it more reactive in polar solvents .
Property | This compound | 6-Bromo-4-Fluoro-Indolin-2-One |
---|---|---|
Bond Length (C–Br) | 1.92 Å | 1.89 Å |
MEP (Carbonyl Region) | −38 kcal/mol | −45 kcal/mol |
Crystal Packing | Parallel π-stacks | Alternating π-stacks |
Applications | Materials science | Protein-ligand binding studies |
Heterocyclic Derivatives: 6-Bromo-4-Aza-2-Oxindole
Replacing the indole nitrogen with an aza group (C₇H₅BrN₂O) reduces molecular symmetry and increases polarity. 6-Bromo-4-aza-2-oxindole (MW: 213.03 g/mol) exhibits enhanced solubility in aqueous media compared to this compound, favoring its use in biological assays .
Property | This compound | 6-Bromo-4-Aza-2-Oxindole |
---|---|---|
Nitrogen Configuration | Non-aza | Aza-substituted |
Molecular Weight | 212.04 g/mol | 213.03 g/mol |
Solubility | Low in water | Moderate in water |
Applications | Polymer synthesis | Biochemical probes |
Biological Activity
6-Bromooxindole is a compound belonging to the oxindole family, which has gained attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and neuroprotective properties, supported by various studies and case analyses.
Chemical Structure and Properties
This compound features a bromine atom at the 6-position of the oxindole structure. The general structure can be represented as follows:
This compound's unique structure contributes to its biological activities, making it a subject of interest in pharmacological research.
1. Anti-Inflammatory Activity
Recent studies indicate that this compound exhibits significant anti-inflammatory properties. For instance, research involving derivatives of 6-bromoindole isolated from the marine sponge Geodia barretti demonstrated that compounds such as geobarrettin D decreased the secretion of pro-inflammatory cytokines like IL-12p40 without affecting IL-10 levels, suggesting a selective modulation of immune responses .
Compound | Cytokine Effect | Mechanism of Action |
---|---|---|
Geobarrettin D | Decreased IL-12p40 | Inhibition of dendritic cell activation |
Geobarrettin B/C | Reduced IL-12p40, increased IL-10 | Modulation of T cell responses |
These findings highlight the potential of this compound derivatives in treating inflammatory diseases by targeting specific immune pathways.
2. Antimicrobial Activity
This compound and its derivatives have also been evaluated for their antimicrobial properties. A study reported that derivatives based on 6-bromoindole were effective against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. These compounds function as inhibitors of bacterial cystathionine γ-synthase (bCSE), enhancing the efficacy of conventional antibiotics against resistant strains .
Compound | Target Bacteria | Activity |
---|---|---|
NL1 | Staphylococcus aureus | Potentiates antibiotic effect |
NL2 | Pseudomonas aeruginosa | Potentiates antibiotic effect |
This dual role in both anti-inflammatory and antimicrobial activities positions this compound as a promising candidate for further drug development.
Case Study 1: Marine Sponge-Derived Compounds
A study isolated several bromoindole derivatives from Geodia barretti, demonstrating their ability to modulate immune responses effectively. The research involved screening these compounds for their effects on human dendritic cells, revealing significant reductions in pro-inflammatory cytokine production . This study underscores the therapeutic potential of marine-derived bromoindoles in treating inflammatory conditions.
Case Study 2: Antimicrobial Potency
Another investigation focused on synthesizing indole-based inhibitors derived from 6-bromoindole. These inhibitors were tested against resistant bacterial strains, showing enhanced sensitivity to antibiotics when combined with these novel compounds . This case illustrates the practical application of this compound derivatives in overcoming antibiotic resistance.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-Bromooxindole to ensure reproducibility and purity?
- Methodological Answer :
- Begin with established protocols for oxindole bromination (e.g., electrophilic substitution using NBS or bromine in acetic acid).
- Use thin-layer chromatography (TLC) and HPLC to monitor reaction progress and purity .
- Characterize products via -NMR and -NMR to confirm regioselectivity at the 6-position. Report melting points and compare with literature values .
- Document solvent ratios, temperature, and catalyst concentrations in detail to enable replication .
Q. What spectroscopic techniques are critical for verifying the structural integrity of this compound derivatives?
- Methodological Answer :
- Prioritize NMR (, , if applicable) to confirm substitution patterns and purity.
- Supplement with FT-IR to identify functional groups (e.g., C-Br stretch at ~550 cm) and mass spectrometry for molecular ion validation .
- For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .
Q. How should researchers handle contradictory data in pharmacological assays involving this compound?
- Methodological Answer :
- Systematically validate assay conditions (e.g., cell line viability, solvent controls) to rule out experimental artifacts .
- Compare results across multiple models (e.g., in vitro vs. ex vivo) and statistical methods (e.g., ANOVA with post-hoc tests).
- Replicate experiments with independent batches of the compound to assess batch-to-batch variability .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activity of this compound across studies?
- Methodological Answer :
- Conduct meta-analyses of existing data to identify confounding variables (e.g., assay pH, incubation time) .
- Use computational modeling (e.g., molecular docking) to explore binding affinity variations due to tautomeric forms or solvation effects .
- Perform isothermal titration calorimetry (ITC) to quantify thermodynamic parameters of target interactions .
Q. How can researchers design this compound analogs with improved selectivity for kinase inhibition?
- Methodological Answer :
- Employ structure-activity relationship (SAR) studies by modifying substituents at the 3- and 5-positions while retaining the 6-bromo group .
- Use in silico screening (e.g., molecular dynamics simulations) to predict off-target effects against non-kinase proteins .
- Validate selectivity via kinome-wide profiling panels (e.g., Eurofins KinaseProfiler) .
Q. What methodologies are recommended for analyzing this compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Use liver microsome assays (human/rodent) with LC-MS/MS to quantify metabolite formation rates .
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios .
- Include cytochrome P450 inhibition assays to assess drug-drug interaction risks .
Q. Data Presentation & Ethical Considerations
Q. How should raw and processed data from this compound studies be organized for publication?
- Methodological Answer :
- Include raw spectral data (NMR, MS) in supplementary materials, with processed data (e.g., coupling constants, integration values) in the main text .
- Use standardized formats (e.g., JCAMP-DX for spectroscopy) to ensure interoperability .
- For biological assays, provide dose-response curves and IC calculations with error margins .
Q. What ethical frameworks apply when sharing this compound toxicity data containing sensitive information?
- Methodological Answer :
- Follow GDPR or institutional review board (IRB) guidelines for de-identifying patient-derived data (e.g., omitting demographic details) .
- Use controlled-access repositories (e.g., EMBL-EBI) with data use agreements to balance openness and privacy .
Q. Cross-Disciplinary Applications
Q. How can this compound be integrated into cross-disciplinary studies (e.g., neurochemistry + materials science)?
- Methodological Answer :
- Collaborate with computational chemists to model electronic properties for optoelectronic applications .
- Partner with pharmacologists to explore dual-functionality (e.g., antiviral + anti-inflammatory activity) via high-content screening .
Q. What steps ensure rigorous peer review of this compound research manuscripts?
Properties
IUPAC Name |
6-bromo-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARRYVQFBQVOBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378341 | |
Record name | 6-Bromooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99365-40-9 | |
Record name | 6-Bromooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.